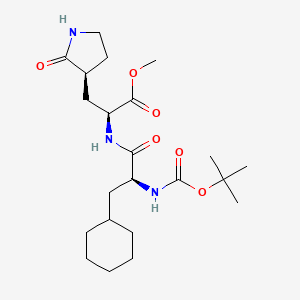

Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate

Descripción general

Descripción

Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a cyclohexyl group, and a pyrrolidinone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate typically involves multiple steps, including the protection of amino groups, amide bond formation, and esterification. The tert-butoxycarbonyl (Boc) group is commonly introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The amide bond formation can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development : The compound is utilized in the synthesis of bioactive molecules, particularly in the development of peptide-based drugs. Its structural integrity allows for the introduction of various functional groups that can enhance biological activity or selectivity against specific targets.

Case Study : A study demonstrated the efficacy of similar Boc-protected amino acids in enhancing the pharmacokinetic properties of peptide drugs. The incorporation of such compounds into therapeutic peptides has shown to improve stability and bioavailability, making them more effective in clinical applications .

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : The compound serves as a key building block in SPPS, a widely used method for synthesizing peptides. The tert-butoxycarbonyl (Boc) group acts as a protecting group that can be easily removed under mild conditions, facilitating stepwise peptide assembly.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Cleavage Conditions | Common Applications |

|---|---|---|---|

| Boc | High | Acidic conditions | SPPS |

| Fmoc | Moderate | Basic conditions | SPPS |

| Cbz | Low | Hydrogenation | Solution-phase synthesis |

Biological Research

Mechanism of Action Studies : Research has indicated that compounds similar to methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate can act as enzyme inhibitors or modulators. This property is crucial for understanding metabolic pathways and developing targeted therapies.

Case Study : Inhibitors derived from Boc-protected amino acids have been shown to selectively inhibit specific proteases involved in cancer progression, highlighting their potential in cancer therapeutics .

Chemical Biology

Bioorthogonal Chemistry : The compound's structure allows for modifications that enable bioorthogonal reactions, which are crucial for labeling biomolecules in live cells without interfering with native biochemical processes.

Material Science

Polymer Chemistry : this compound can be incorporated into polymer matrices to create materials with tailored properties for biomedical applications, such as drug delivery systems.

Mecanismo De Acción

The mechanism of action of Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions or biological interactions. The cyclohexyl and pyrrolidinone moieties contribute to the compound’s overall stability and reactivity.

Comparación Con Compuestos Similares

Similar Compounds

Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate: Similar structure but with a phenyl group instead of a cyclohexyl group.

Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-isopropylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate: Similar structure but with an isopropyl group instead of a cyclohexyl group.

Uniqueness

The uniqueness of Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, in particular, may influence the compound’s hydrophobicity and steric interactions, making it suitable for specific applications in drug design and material science.

Actividad Biológica

Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate, commonly referred to as a derivative of a pyrrolidine-containing compound, has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

The molecular formula for this compound is , with a molecular weight of approximately 342.45 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₀N₂O₅ |

| Molecular Weight | 342.45 g/mol |

| IUPAC Name | This compound |

| CAS Number | 328086-60-8 |

Research indicates that compounds similar to this compound exhibit significant biological activities by interacting with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the oxopyrrolidine moiety suggests potential interactions with proteases and other enzymes critical for cellular function.

Antiviral Activity

A notable study focused on the antiviral properties of related compounds against SARS-CoV-2, the virus responsible for COVID-19. The research demonstrated that specific derivatives exhibited potent inhibition of the main protease (Mpro) of SARS-CoV-2, leading to reduced viral replication in infected cell lines. The compound's structure allows it to bind effectively to the active site of the protease, inhibiting its activity and thereby preventing viral proliferation .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound. These studies revealed that while the compound exhibits antiviral effects, it also maintains a favorable selectivity index, indicating that it can inhibit viral activity without causing significant harm to host cells. This characteristic is crucial for developing therapeutic agents with minimal side effects .

Table 2: Biological Activity Overview

| Activity Type | Observations |

|---|---|

| Antiviral | Potent inhibition of SARS-CoV-2 Mpro |

| Cytotoxicity | Low cytotoxicity in non-infected cell lines |

| Selectivity Index | Favorable selectivity for viral targets over host cells |

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In a recent investigation, researchers evaluated the efficacy of this compound in various cell lines infected with SARS-CoV-2. The study employed dose-response assays to determine the compound's effectiveness at different concentrations. Results indicated a significant reduction in viral load with increasing doses, showcasing its potential as an antiviral agent .

Case Study 2: Pharmacokinetics and Bioavailability

Pharmacokinetic studies conducted on similar compounds revealed important insights into their absorption, distribution, metabolism, and excretion (ADME). These studies demonstrated that the compound exhibits favorable oral bioavailability and tissue distribution profiles, making it a candidate for further development as an oral antiviral therapy .

Propiedades

IUPAC Name |

methyl (2S)-2-[[(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37N3O6/c1-22(2,3)31-21(29)25-16(12-14-8-6-5-7-9-14)19(27)24-17(20(28)30-4)13-15-10-11-23-18(15)26/h14-17H,5-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,29)/t15-,16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPKIRWDZFRCTG-ULQDDVLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)NC(CC2CCNC2=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](C[C@@H]2CCNC2=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.